molecular formula C22H19N7O3 B2934156 6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207014-22-9

6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2934156
CAS No.: 1207014-22-9
M. Wt: 429.44
InChI Key: QGTMHPMJJVFJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a triazolopyrimidinone core substituted with a 1,2,4-oxadiazole moiety and aryl groups. Its structure combines electron-rich aromatic systems (2-methoxyphenyl and 2-methylphenyl) with nitrogen-dense rings, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c1-14-7-3-4-8-15(14)11-29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-32-18)16-9-5-6-10-17(16)31-2/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTMHPMJJVFJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitriles. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The triazole and pyrimidinone rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the oxadiazole ring produces amines.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to analogs with modifications in the oxadiazole, triazolo, or aryl substituents. Below is a detailed analysis:

Structural Variations and Electronic Effects

Compound Name / Substituents Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound : 2-methoxyphenyl (oxadiazole), 2-methylphenylmethyl (triazolopyrimidinone) C23H21N7O3 467.47 g/mol - Ortho-methoxy (electron-donating)
- Ortho-methyl (steric hindrance)
Likely improved metabolic stability due to steric protection of methoxy group .
Analog 1 () : 3,4-Dimethoxyphenyl (oxadiazole), 3-methoxybenzyl C23H21N7O5 475.47 g/mol - Meta/para-methoxy (enhanced conjugation)
- Meta-methoxybenzyl
Higher lipophilicity (logP ~3.2) compared to target compound (estimated logP ~2.8) .
Analog 2 () : 3,4-Dimethylphenyl (oxadiazole), 4-fluorophenylmethyl C23H20FN7O2 453.45 g/mol - Methyl (electron-donating)
- Para-fluoro (electronegative)
Improved solubility in polar solvents (e.g., DMSO) due to fluorine’s polarity .
Analog 3 () : 3,4-Dimethoxyphenyl (oxadiazole), 3-fluorophenylmethyl C22H18FN7O4 463.43 g/mol - Meta-fluoro (dipole interactions) Potential enhanced binding to hydrophobic enzyme pockets .
Analog 4 () : 2,6-Dichlorophenyl (triazolo), pyrazolyl C16H10Cl2N6O2S 421.31 g/mol - Dichloro (electron-withdrawing)
- Pyrazole (H-bond acceptor)
Demonstrated COX-2 inhibition comparable to celecoxib (IC50 = 0.12 µM) .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s ortho-substituents may reduce logP compared to para/meta-substituted analogs, balancing membrane permeability and solubility .
  • Bioactivity Trends :
    • Electron-withdrawing groups (e.g., fluorine, chlorine) enhance target binding but may reduce metabolic stability .
    • Methoxy groups improve solubility but can increase susceptibility to oxidative metabolism .

Crystallographic and Conformational Insights

  • The triazolopyrimidinone core in analogs (e.g., ) adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.